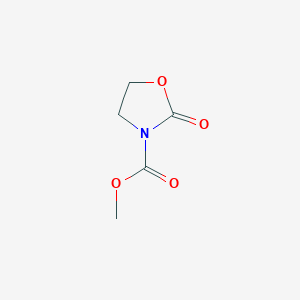
3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) is a chemical compound with the molecular formula C5H7NO4. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) typically involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-oxo-3-oxazolidinecarboxylic acid+methanol→3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI)+water
Industrial Production Methods
In an industrial setting, the production of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: 3-Oxazolidinecarboxylicacid,2-oxo-,methylalcohol
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group at the 2-position.
Spirooxazolidines: These compounds have a spirocyclic structure, making them more rigid.
Polycyclic Oxazolidines: These compounds contain multiple fused rings, increasing their complexity.
Uniqueness
3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) is unique due to its specific ester functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C5H7NO4 |
|---|---|
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
methyl 2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H2,1H3 |
Clé InChI |
YKQMSUMRGNIIAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


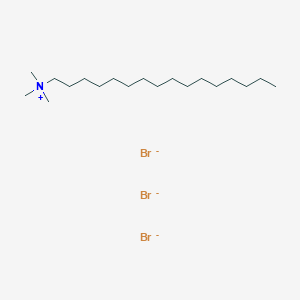
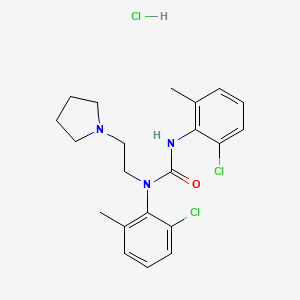
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

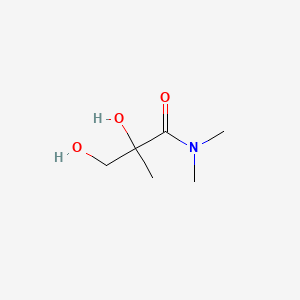
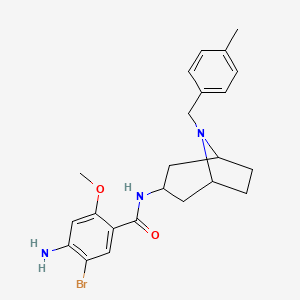

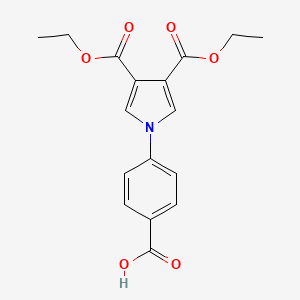

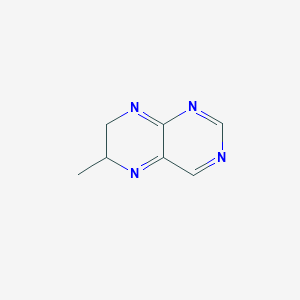
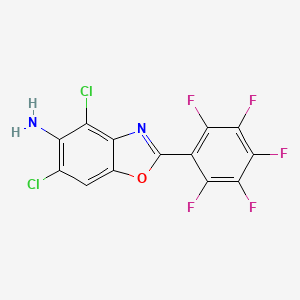
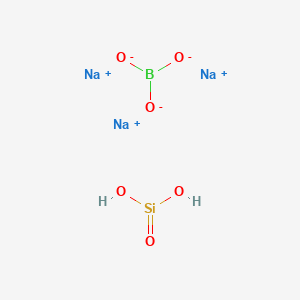
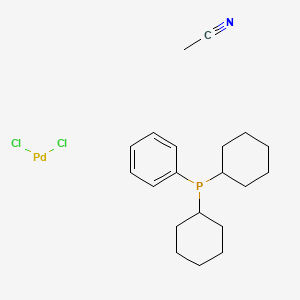
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
